molecular formula C7H12O2 B2870905 4-(Oxiran-2-yl)oxane CAS No. 1339849-51-2

4-(Oxiran-2-yl)oxane

Cat. No.: B2870905
CAS No.: 1339849-51-2
M. Wt: 128.171
InChI Key: UMIVQPLNSLWQSK-UHFFFAOYSA-N
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Description

4-(Oxiran-2-yl)oxane is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom, with an epoxide group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxiran-2-yl)oxane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. This reaction introduces the epoxide group to the tetrahydropyran ring, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as silver triflate or niobium(V) chloride can be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxiran-2-yl)oxane undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of substituted tetrahydropyran derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include diols, alcohols, and substituted tetrahydropyran derivatives .

Scientific Research Applications

4-(Oxiran-2-yl)oxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Tetrahydropyran: A six-membered ring with one oxygen atom, lacking the epoxide group.

    Dihydropyran: A six-membered ring with one oxygen atom and one double bond.

    Oxane: Another name for tetrahydropyran.

Properties

IUPAC Name

4-(oxiran-2-yl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVQPLNSLWQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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